Damme

Description

Properties

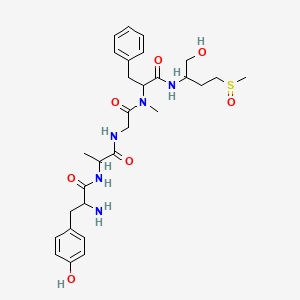

Molecular Formula |

C29H41N5O7S |

|---|---|

Molecular Weight |

603.7 g/mol |

IUPAC Name |

2-amino-N-[1-[[2-[[1-[(1-hydroxy-4-methylsulfinylbutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |

InChI |

InChI=1S/C29H41N5O7S/c1-19(32-28(39)24(30)15-21-9-11-23(36)12-10-21)27(38)31-17-26(37)34(2)25(16-20-7-5-4-6-8-20)29(40)33-22(18-35)13-14-42(3)41/h4-12,19,22,24-25,35-36H,13-18,30H2,1-3H3,(H,31,38)(H,32,39)(H,33,40) |

InChI Key |

HYZHONGSQNXMPH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NC(CCS(=O)C)CO)NC(=O)C(CC2=CC=C(C=C2)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Molecular Dam: A Breakthrough in Photocatalytic Efficiency

An In-depth Technical Guide on a Novel Strategy to Mitigate Energy Loss in Photocatalysis

For Researchers, Scientists, and Drug Development Professionals

A significant challenge in the field of photocatalysis has been the rapid recombination of light-induced charge carriers, a process that severely limits the efficiency of light-driven chemical reactions. Recently, a groundbreaking concept known as the "molecular dam" has emerged as a highly effective strategy to overcome this limitation. Developed by a collaborative team of researchers, this innovative approach dramatically extends the lifetime of the charge-separated state in semiconductor nanocrystals, paving the way for more efficient and sustainable chemical synthesis.[1][2][3] This technical guide provides a comprehensive overview of the molecular dam, including its mechanism of action, the experimental protocols for its implementation, and the quantitative data demonstrating its remarkable impact on photocatalytic performance.

Core Concept: Preventing Energy-Wasting Recombination

In photocatalysis, semiconductor nanocrystals absorb light, creating an excited state where a negatively charged electron and a positively charged "hole" are formed. This charge-separated state holds the potential energy needed to drive chemical reactions. However, in conventional systems, the electron and hole typically recombine in a matter of nanoseconds, releasing the stored energy as heat before it can be utilized.[4]

The molecular dam addresses this issue by physically and electronically separating the electron and the hole.[4] This is achieved by anchoring a specially designed molecule to the surface of the nanocrystal. This molecule selectively and rapidly extracts the hole from the nanocrystal, creating a barrier that prevents its immediate recombination with the electron. This "dam" effectively holds back the charge recombination, extending the lifetime of the charge-separated state by several orders of magnitude, from nanoseconds to microseconds.[1][2][4][5] This prolonged lifetime provides a much larger window of opportunity for the stored energy to be used in productive chemical transformations.[1]

The key to the molecular dam's success lies in the design of the anchoring molecule. Researchers have utilized a phenothiazine derivative, a molecule known for its ability to accept positive charges (holes).[4] Crucially, this molecule is modified with a carboxylate group that acts as a "sticky anchor," ensuring a strong and stable attachment to the surface of the cadmium sulfide (CdS) nanocrystal.[1] Experiments comparing the anchored molecule to a similar molecule without the anchor have demonstrated that this strong surface binding is essential for the system's high performance.[1]

Quantitative Performance Enhancements

The implementation of the molecular dam has led to unprecedented improvements in photocatalytic efficiency. The most significant quantitative outcome is the dramatic extension of the charge-separated state lifetime.

| Parameter | System | Value |

| Charge-Separated State Lifetime | CdS Nanorods with Anchored Phenothiazine | Up to 24.2 microseconds[4] |

| Charge-Separated State Lifetime | Conventional CdS Nanocrystals | Nanoseconds[4] |

| Photocatalytic Efficiency Improvement | System with Molecular Dam vs. Unmodified System | Approximately 43-fold increase[4] |

This substantial increase in the lifetime of the charge carriers directly translates to a more efficient use of light energy in driving chemical reactions.

Experimental Protocols

The successful implementation of the molecular dam concept involves the synthesis of cadmium sulfide nanocrystals, the synthesis of the phenothiazine-based anchoring molecule, and the subsequent functionalization of the nanocrystals. The characterization of the system is then performed using advanced spectroscopic techniques.

Synthesis of Cadmium Sulfide (CdS) Nanocrystals

While the specific protocol from the primary research is not publicly available, a general and widely used method for the synthesis of CdS nanocrystals is the hot-injection method.

Materials:

-

Cadmium oxide (CdO)

-

Oleic acid (OA)

-

1-octadecene (ODE)

-

Sulfur precursor (e.g., sulfur dissolved in ODE or bis(trimethylsilyl) sulfide)

-

Trioctylphosphine (TOP) (if using elemental sulfur)

-

Anhydrous solvents (e.g., toluene, methanol)

Procedure:

-

A mixture of CdO, oleic acid, and 1-octadecene is degassed under vacuum at an elevated temperature (e.g., 120 °C) for 1-2 hours.

-

The mixture is then heated under an inert atmosphere (e.g., argon or nitrogen) to a higher temperature (e.g., 250-300 °C) until the solution becomes clear and colorless, indicating the formation of the cadmium oleate precursor.

-

The sulfur precursor, dissolved in ODE (and TOP if necessary), is rapidly injected into the hot cadmium precursor solution.

-

The reaction is allowed to proceed for a specific time to control the size of the nanocrystals.

-

The reaction is quenched by cooling the mixture.

-

The CdS nanocrystals are purified by precipitation with a non-solvent (e.g., methanol) and redispersion in a non-polar solvent (e.g., toluene). This process is typically repeated several times.

Synthesis of the Phenothiazine-Carboxylate Anchor

The precise synthesis of the phenothiazine derivative with the carboxylate anchor is a specialized multi-step organic synthesis. While the exact route from the seminal paper is not detailed in the available resources, a plausible synthetic approach would involve the functionalization of a phenothiazine core with a carboxylic acid-terminated alkyl chain.

Functionalization of CdS Nanocrystals with the Molecular Dam

This process, known as ligand exchange, involves replacing the native oleic acid ligands on the surface of the CdS nanocrystals with the synthesized phenothiazine-carboxylate anchor.

Procedure:

-

A solution of the purified CdS nanocrystals in a non-polar solvent is prepared.

-

A solution of the phenothiazine-carboxylate anchor molecule in a suitable solvent is added to the nanocrystal solution.

-

The mixture is stirred, often at a slightly elevated temperature, for several hours to facilitate the exchange of the ligands on the nanocrystal surface.

-

The functionalized nanocrystals are then purified by repeated precipitation and redispersion to remove any unbound anchor molecules and displaced oleic acid.

Characterization of the Molecular Dam System

Transient Absorption Spectroscopy: This is the key technique used to measure the lifetime of the charge-separated state. A pump laser pulse excites the nanocrystals, and a probe laser pulse monitors the changes in absorption over time, allowing for the tracking of the electron and hole dynamics.

Visualizing the Molecular Dam in Action

The following diagrams illustrate the mechanism of the molecular dam and a typical experimental workflow.

Caption: Mechanism of the molecular dam in preventing charge recombination.

References

- 1. New ‘Molecular Dam’ Stops Energy Leaks in Nanocrystals | Renewable And Sustainable Energy Institute | University of Colorado Boulder [colorado.edu]

- 2. New ‘molecular dam’ stops energy leaks in nanocrystals | EurekAlert! [eurekalert.org]

- 3. bioengineer.org [bioengineer.org]

- 4. edutalktoday.com [edutalktoday.com]

- 5. researchgate.net [researchgate.net]

The Molecular Dam: A Technical Guide to Prolonging Charge Separation in Photocatalysis

For Researchers, Scientists, and Drug Development Professionals

Core Principle: The Challenge of Charge Recombination

In the realm of photocatalysis, the efficient conversion of light energy into chemical energy is paramount. Semiconductor nanocrystals, such as cadmium sulfide (CdS), are promising materials for driving chemical reactions using light.[1] Upon photoexcitation, these nanocrystals generate an electron-hole pair, a transient state of separated charges that holds the potential to initiate chemical transformations. However, a significant bottleneck in harnessing this energy is the rapid recombination of the electron and hole, which typically occurs on the nanosecond timescale, releasing the captured energy as heat before it can be utilized.[1][2]

A groundbreaking approach, termed the "molecular dam," has been developed to address this challenge. This innovative strategy dramatically extends the lifetime of the charge-separated state by preventing the premature recombination of the electron and hole.[1][2] This is achieved by introducing a specially designed organic molecule that selectively traps one of the charge carriers, creating a physical and energetic barrier to recombination.

The Molecular Dam in Action: A Carboxylated Phenothiazine Derivative on CdS Nanocrystals

Recent research has demonstrated the efficacy of a molecular dam strategy employing a carboxylated phenothiazine derivative covalently bound to the surface of CdS nanocrystals.[3] Phenothiazine is a well-known hole-accepting molecule.[2] The key innovation lies in the addition of a carboxylate group, which acts as a "sticky anchor," ensuring a strong and stable covalent attachment to the nanocrystal surface.[1][2]

The mechanism unfolds as follows:

-

Photoexcitation: A photon strikes the CdS nanocrystal, creating an electron-hole pair.

-

Hole Transfer: The phenothiazine derivative, with its strong driving force for hole acceptance, rapidly captures the hole from the nanocrystal.

-

Charge Separation: The hole is now localized on the phenothiazine molecule, while the electron remains in the nanocrystal. The strong covalent bond of the carboxylate anchor prevents the phenothiazine from detaching, thus maintaining the spatial separation of the electron and hole.

-

Extended Lifetime: This "molecular dam" effectively blocks the rapid recombination pathway, extending the lifetime of the charge-separated state from nanoseconds to microseconds.[2] This extended lifetime provides a significantly larger window of opportunity for the separated charges to participate in desired chemical reactions.

Quantitative Analysis of the Molecular Dam's Efficacy

The implementation of the molecular dam has a profound impact on the photophysical properties of the CdS nanocrystals. The following table summarizes the key quantitative improvements observed in a system utilizing a carboxylated phenothiazine derivative on CdS nanorods.

| Parameter | CdS Nanorods (Without Molecular Dam) | CdS Nanorods (With Molecular Dam) | Fold Improvement |

| Charge-Separated State Lifetime | Nanoseconds (ns) | Up to 24.2 microseconds (µs)[3] | ~1000x |

| Photocatalytic Efficiency | Baseline | Up to 43-fold increase[3] | 43x |

| Hole Transfer Efficiency | N/A | Near-perfect[3] | N/A |

Experimental Protocols

Synthesis of Carboxylated Phenothiazine Derivative

The synthesis of the carboxylated phenothiazine derivative is a multi-step organic synthesis process. While the exact, detailed protocol for the specific molecule used in the cited research is proprietary to the publishing research group, a generalizable synthetic route can be outlined based on established methods for phenothiazine functionalization. The synthesis was reportedly carried out by researchers at Fort Lewis College.[2]

A plausible, generalized synthetic protocol:

-

N-Alkylation of Phenothiazine: Phenothiazine is reacted with a suitable alkyl halide containing a terminal functional group amenable to carboxylation (e.g., a protected alcohol or a nitrile). This reaction is typically carried out in the presence of a base, such as sodium hydride, in an inert solvent like tetrahydrofuran (THF).

-

Deprotection/Hydrolysis: The terminal functional group is then converted to a carboxylic acid. This may involve the deprotection of an alcohol followed by oxidation, or the hydrolysis of a nitrile group under acidic or basic conditions.

-

Purification: The final carboxylated phenothiazine derivative is purified using standard techniques such as column chromatography and recrystallization to yield the final product.

Covalent Attachment to CdS Nanocrystals

The carboxylated phenothiazine derivative is covalently attached to the surface of pre-synthesized CdS nanocrystals. This process, conducted at the University of Colorado Boulder, typically involves a ligand exchange reaction.[2]

Generalized Protocol:

-

Nanocrystal Preparation: A colloidal solution of CdS nanocrystals is prepared.

-

Ligand Exchange: The carboxylated phenothiazine derivative is added to the nanocrystal solution. The carboxylate group displaces the native ligands on the nanocrystal surface, forming a stable covalent bond.

-

Purification: The functionalized nanocrystals are purified by repeated precipitation and redispersion to remove any unbound phenothiazine molecules.

Transient Absorption Spectroscopy (TAS)

Transient absorption spectroscopy is a pump-probe technique used to measure the lifetime of the charge-separated state. These measurements were performed at the University of Colorado Boulder.[2]

Experimental Setup:

-

Pump Laser: A femtosecond pulsed laser is used to excite the sample (e.g., a Ti:sapphire laser). The wavelength is chosen to be at or below the bandgap of the CdS nanocrystals.

-

Probe Laser: A second, broadband femtosecond laser pulse is used to probe the absorption changes in the sample after excitation.

-

Optical Delay Line: A mechanical delay stage is used to precisely control the time delay between the pump and probe pulses.

-

Spectrometer and Detector: The transmitted probe light is directed to a spectrometer and a sensitive detector to measure the change in absorbance as a function of wavelength and time delay.

Procedure:

-

The CdS nanocrystal sample (with or without the molecular dam) is placed in a cuvette in the path of the laser beams.

-

The pump pulse excites the sample, creating the electron-hole pair.

-

The probe pulse, delayed by a specific time, passes through the sample, and its absorption spectrum is recorded.

-

The change in absorbance (ΔA) is calculated by subtracting the absorbance of the unexcited sample from the absorbance of the excited sample.

-

This process is repeated for a range of time delays, from femtoseconds to microseconds, to track the decay of the charge-separated state. The lifetime is determined by fitting the decay kinetics to an appropriate model.

Electrochemical Characterization

Cyclic voltammetry and other electrochemical techniques are used to determine the redox potentials of the phenothiazine derivative and the CdS nanocrystals. This data is crucial for understanding the thermodynamics of the hole transfer process. These characterizations were performed at the University of California, Irvine.[2]

Experimental Setup:

-

Potentiostat: An instrument that controls the voltage and measures the current.

-

Three-Electrode Cell:

-

Working Electrode: An inert electrode (e.g., glassy carbon) where the redox reaction of interest occurs.

-

Reference Electrode: An electrode with a stable and well-known potential (e.g., Ag/AgCl).

-

Counter Electrode: An inert electrode that completes the circuit (e.g., a platinum wire).

-

-

Electrolyte Solution: A solution containing the analyte (the phenothiazine derivative) and a supporting electrolyte in a suitable solvent.

Procedure:

-

The three-electrode cell is assembled with the electrolyte solution containing the phenothiazine derivative.

-

The potential of the working electrode is swept linearly with time, and the resulting current is measured.

-

The resulting plot of current versus potential (a cyclic voltammogram) reveals the oxidation and reduction potentials of the phenothiazine derivative.

Visualizing the Molecular Dam Mechanism and Workflows

Caption: The molecular dam mechanism for enhanced charge separation.

References

Principles of Phenothiazine Derivatives as Molecular Dams: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the core principles governing phenothiazine derivatives, conceptualized here as "molecular dams." This term metaphorically describes their primary mechanism of action: the blockade of specific neurotransmitter receptors, thereby damming or impeding the downstream signaling cascades that are often hyperactive in certain pathological states. The focus is on their well-established role as antagonists, particularly at dopamine receptors, which forms the basis of their therapeutic efficacy in psychosis.

The "Molecular Dam" Concept: Receptor Antagonism

Phenothiazine derivatives function primarily as competitive antagonists at a variety of G-protein coupled receptors (GPCRs). Their therapeutic effects, particularly in treating psychosis, are largely attributed to their ability to block dopamine D2 receptors in the brain's mesolimbic pathway.[1][2] In conditions like schizophrenia, an overactivity of this dopaminergic system is hypothesized to cause positive symptoms such as hallucinations and delusions.[1] By binding to and blocking D2 receptors, phenothiazines act as a molecular dam, preventing the endogenous neurotransmitter dopamine from binding and activating the receptor.[3][4] This reduces the excessive dopaminergic signaling, thereby alleviating psychotic symptoms.[1]

While D2 receptor antagonism is central, the clinical profile of any given phenothiazine is shaped by its activity at other receptors. These include serotonin (5-HT2), histamine (H1), alpha-adrenergic (α1), and muscarinic (M1) receptors.[1][4][5] Blockade at these sites contributes to other therapeutic actions (e.g., sedation via H1 antagonism) and common side effects like dry mouth, orthostatic hypotension, and constipation.[1][5]

Core Signaling Pathway: Blockade of the Gi-Coupled D2 Receptor

Dopamine D2 receptors are members of the D2-like family, which are G-protein coupled receptors that signal through the Gi/o pathway.[6][7] When activated by dopamine, the associated Gi protein inhibits the enzyme adenylyl cyclase.[8][9] This action reduces the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[6][10]

A phenothiazine derivative, by acting as an antagonist, occupies the D2 receptor binding site without activating it. This blockade prevents dopamine from initiating the Gi-coupled inhibitory cascade. Consequently, adenylyl cyclase is disinhibited (or remains at its basal activity level), preventing the dopamine-induced decrease in cAMP production.[6] This interruption of the signaling pathway is the fundamental biochemical consequence of the molecular dam effect and is crucial to the antipsychotic action of these drugs.

Structure-Activity Relationships (SAR)

The efficacy and side-effect profile of a phenothiazine derivative are dictated by its chemical structure. The core phenothiazine ring system has two critical positions for substitution that determine its activity.[11]

-

Position 2 (C2) Substitution : An electron-withdrawing group (e.g., -Cl as in Chlorpromazine, or -CF3 as in Fluphenazine) on the phenothiazine ring is crucial for antipsychotic activity. Unsubstituted or derivatives with substitutions at positions 1, 3, or 4 are significantly less potent.[11]

-

Position 10 (N10) Side Chain : A three-carbon (propyl) chain separating the ring nitrogen (N10) and the terminal amino group is optimal for neuroleptic activity.[11] Shortening or lengthening this chain reduces potency. The nature of the terminal amino group also influences activity; a tertiary amine is essential, and incorporating this nitrogen into a piperazine ring (as in Fluphenazine) often increases potency.[11]

References

- 1. What is the mechanism of Chlorpromazine Hydrochloride? [synapse.patsnap.com]

- 2. Dopamine hypothesis of schizophrenia - Wikipedia [en.wikipedia.org]

- 3. remixeducation.in [remixeducation.in]

- 4. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 5. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. Dopamine - Wikipedia [en.wikipedia.org]

- 8. diposit.ub.edu [diposit.ub.edu]

- 9. youtube.com [youtube.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. youtube.com [youtube.com]

Investigating energy leak prevention in nanocrystals

An In-depth Technical Guide to Preventing Energy Leakage in Nanocrystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semiconductor nanocrystals, or quantum dots (QDs), have emerged as powerful tools in biomedical imaging, sensing, and therapeutics due to their unique photophysical properties, including high photostability, broad absorption spectra, and size-tunable, narrow emission profiles. The efficacy of these applications is fundamentally dependent on the nanocrystal's fluorescence quantum yield (QY), a measure of its ability to convert absorbed light into emitted light. However, a significant challenge in the field is the prevalence of non-radiative decay pathways, which act as "energy leaks," causing the nanocrystal to dissipate absorbed energy as heat rather than emitting a photon. This guide provides a technical overview of the primary mechanisms behind energy leakage in nanocrystals and details the key strategies and experimental protocols used to prevent these losses, thereby enhancing quantum efficiency.

Chapter 1: Core Mechanisms of Energy Leakage

Upon absorbing a photon, a nanocrystal forms an exciton (an electron-hole pair). The desired outcome is the radiative recombination of this pair, emitting a photon. However, several non-radiative pathways compete with this process, effectively acting as energy leaks.

Surface-Related Defects

The high surface-area-to-volume ratio in nanocrystals means that a large fraction of their atoms are on the surface. Incomplete atomic coordination at the surface creates dangling bonds and imperfections. These defects introduce electronic states within the bandgap of the nanocrystal, known as "trap states." These states can trap the electron or the hole of the exciton, promoting non-radiative recombination where the energy is lost primarily as heat (phonons). This is often the dominant energy loss mechanism in bare nanocrystal cores.[1]

Auger Recombination

Auger recombination is a non-radiative process that becomes significant at high excitation intensities or when multiple excitons (biexcitons or trions) are generated within a single nanocrystal.[2] In this three-carrier process, the energy from an electron-hole recombination is not emitted as a photon but is instead transferred to a third charge carrier (either an electron or a hole), exciting it to a higher energy state.[3] This third carrier then relaxes back to its initial state by releasing heat. Auger recombination is a major obstacle for applications requiring high brightness, such as lasers and LEDs.[3][4]

Caption: Primary energy decay pathways in a nanocrystal after photoexcitation.

Chapter 2: Strategies for Preventing Energy Leakage

Preventing energy leakage involves minimizing the impact of non-radiative recombination pathways. This is primarily achieved by engineering the nanocrystal's surface and structure.

Core-Shell Architecture for Surface Passivation

The most effective strategy to mitigate surface-related energy leaks is to grow a shell of a second, wider-bandgap semiconductor material around the nanocrystal core (e.g., a ZnS shell on a CdSe core).[5][6] This core-shell structure provides several key advantages:

-

Passivation of Surface Defects: The shell material epitaxially grows on the core's surface, satisfying the dangling bonds and removing the electronic trap states.

-

Exciton Confinement: The wider bandgap of the shell creates a potential barrier that confines the exciton within the core, preventing it from reaching the outer surface and interacting with the external environment. This significantly increases the probability of radiative recombination.[7]

-

Enhanced Photostability: The shell acts as a robust physical barrier, protecting the core from photo-oxidation and chemical degradation.

Caption: A core-shell nanocrystal structure confines the exciton, preventing energy loss.

Ligand Engineering and Surface Chemistry

The molecules that cap the surface of a nanocrystal, known as ligands, play a critical role in its photophysical properties. Strategic selection and modification of these ligands can passivate residual surface defects that are not eliminated by the shell.

-

Ligand Exchange: The native ligands from synthesis (often long-chain hydrocarbons) can be replaced with new ligands that offer stronger binding to the nanocrystal surface or provide specific functionalities (e.g., water solubility for biological applications).[8][9] This process, known as ligand exchange, can improve quantum yield by more effectively passivating surface trap states.

-

Molecular Dam Concept: Recent innovative approaches involve designing ligands that actively manage charge separation. For example, a "molecular dam" system uses phenothiazine derivatives anchored to the surface of CdS nanocrystals.[10] Upon exciton formation, these molecules rapidly accept the hole, physically separating it from the electron. This spatial separation dramatically slows the charge recombination process from nanoseconds to microseconds, providing a larger window for the stored energy to be utilized in photochemical reactions.[10]

Chapter 3: Key Experimental Protocols

Assessing and mitigating energy leaks requires precise synthesis and characterization. The following are foundational experimental protocols.

Protocol: Synthesis of CdSe/ZnS Core/Shell Nanocrystals

This protocol is a representative method for synthesizing high-quality core/shell quantum dots.[5]

-

Core Synthesis (CdSe):

-

Load Cadmium oxide (CdO), oleic acid, and 1-octadecene (ODE) into a three-neck flask.

-

Heat the mixture under Argon to ~300°C until the solution becomes clear and colorless, indicating the formation of the Cd-oleate precursor.

-

Cool the flask to ~240°C.

-

Swiftly inject a solution of Selenium (Se) powder dissolved in trioctylphosphine (TOP) into the flask.

-

Allow the CdSe nanocrystal cores to grow for a controlled period (e.g., 5-10 minutes). The size, and thus emission color, is controlled by the growth time and temperature.

-

Cool the reaction and precipitate the CdSe cores using a solvent/antisolvent mixture (e.g., hexane/isopropanol). Purify by centrifugation and redispersion.

-

-

Shell Growth (ZnS):

-

Disperse the purified CdSe cores in a high-boiling-point solvent mixture (e.g., oleylamine, ODE).

-

Prepare the shell precursor solution by dissolving zinc oxide (ZnO) and sulfur (S) in oleic acid and TOP, respectively, and then mixing them.

-

Heat the CdSe core solution under Argon to ~220-240°C.

-

Slowly inject the Zn/S precursor solution using a syringe pump over 1-2 hours. The slow injection rate is crucial for uniform, epitaxial shell growth and preventing the nucleation of separate ZnS particles.

-

Anneal the mixture at a higher temperature (~280-300°C) for 30-60 minutes to improve the crystallinity of the shell.

-

Cool, precipitate, and purify the final CdSe/ZnS core/shell nanocrystals as described for the cores.

-

Protocol: Relative Quantum Yield (QY) Measurement

The QY is the most direct measure of energy leakage. The comparative method, using a fluorescent standard with a known QY, is widely used.[11][12][13]

-

Materials:

-

Nanocrystal sample dispersed in a suitable solvent (e.g., toluene or chloroform).

-

Reference dye standard with a known QY (e.g., Rhodamine 101 in ethanol, QY ≈ 1.0). The standard should absorb and emit in a similar spectral range as the sample.

-

UV-Vis spectrophotometer and a spectrofluorometer.

-

-

Procedure:

-

Prepare a series of dilutions for both the nanocrystal sample and the reference dye.

-

Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer. Adjust concentrations so that the absorbance is below 0.1 to minimize reabsorption effects.[14]

-

Measure the fluorescence emission spectrum for each solution using the spectrofluorometer, ensuring the excitation wavelength is identical for all measurements.

-

Integrate the area under the emission curve for each spectrum to obtain the total fluorescence intensity (I).

-

-

Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts 's' and 'r' denote the sample and the reference, respectively.

-

Caption: Workflow for determining relative fluorescence quantum yield.

Protocol: Transient Absorption (TA) Spectroscopy

TA spectroscopy is a powerful pump-probe technique used to investigate ultrafast dynamics like energy transfer and charge trapping, which are central to energy leakage.[1][15]

-

Principle:

-

An ultrashort 'pump' laser pulse excites the sample.

-

A second, time-delayed 'probe' pulse passes through the excited sample.

-

The difference in the absorption spectrum of the probe light with and without the pump pulse is measured as a function of the delay time between the two pulses.

-

This differential absorption (ΔA) provides a "snapshot" of the excited state species. By varying the delay time, one can track the evolution of the excited state populations on femtosecond to nanosecond timescales.

-

-

Experimental Setup:

-

An ultrafast laser system (e.g., Ti:Sapphire) generates femtosecond pulses.

-

The beam is split into a pump beam and a probe beam.

-

The pump beam's wavelength is often tuned to excite the sample specifically.

-

The probe beam is typically converted into a white-light continuum to probe a broad spectral range.

-

A mechanical delay stage precisely controls the path length, and thus the arrival time, of one beam relative to the other.

-

The probe beam passes through the sample and is directed to a spectrometer with a fast detector array.

-

-

Data Interpretation:

-

Ground State Bleach (GSB): A negative signal (ΔA < 0) at wavelengths where the ground state absorbs, indicating depletion of the ground state population.

-

Stimulated Emission (SE): A negative signal (ΔA < 0) at wavelengths where the sample fluoresces. Its decay often mirrors the fluorescence lifetime.

-

Excited State Absorption (ESA): A positive signal (ΔA > 0) corresponding to absorption of the probe by the excited state population.

-

By analyzing the decay kinetics of these signals, one can measure the rates of processes like charge carrier trapping (which appears as a fast decay of the SE/GSB signals) and energy transfer.[16][17]

-

Chapter 4: Quantitative Data Summary

The effectiveness of energy leak prevention strategies can be quantified. The following tables summarize representative data from the literature.

Table 1: Effect of Core-Shell Structure on Quantum Yield

| Nanocrystal System | Core QY (%) | Core/Shell QY (%) | Fold Improvement | Reference |

| CdSe vs. CdSe/ZnS | < 10% | ~50-100% | 5-10x | [5][17] |

| InP vs. InP/ZnS | ~20-30% | ~60-70% | 2-3x | [6][7] |

| CsPbBr₃ vs. CsPbBr₃/SiO₂ | ~50-70% | > 90% | ~1.5x | [18] |

Table 2: Influence of Shell Thickness on Biexciton Auger Recombination

| Nanocrystal Geometry (CdSe/CdS) | Auger Recombination Lifetime (ps) | Description | Reference |

| Core-only (5 nm) | ~50-100 | Fast recombination, significant energy loss | [4] |

| Thin Shell (~2 nm) | ~200-400 | Partial exciton confinement, moderate improvement | [3] |

| Thick "Giant" Shell (>5 nm) | > 1000 (1 ns) | Strong confinement, suppressed Auger recombination | [3] |

Table 3: Impact of Surface Ligand Treatment on Photophysical Properties

| Nanocrystal System | Treatment | Photoluminescence Lifetime | Observation | Reference |

| CsPbI₃ | None (Oleylamine) | Short | Prone to surface defects and degradation | [19] |

| CsPbI₃ | Cysteine treatment | Significantly Increased | Passivation of iodide vacancies, enhanced stability | [19] |

| CdS | Phenothiazine anchor | Recombination slowed to µs | "Molecular Dam" effect, prolonged charge separation | [10] |

Conclusion

Preventing energy leakage in nanocrystals is paramount for unlocking their full potential in high-performance applications. The dominant loss mechanisms—surface defect trapping and Auger recombination—can be effectively mitigated through a multi-pronged approach centered on materials engineering. The synthesis of core-shell heterostructures remains the most robust method for passivating surfaces and confining excitons. This is further enhanced by sophisticated ligand engineering, which can passivate residual defects and even actively manage charge separation dynamics. The diligent application of quantitative characterization techniques, such as quantum yield measurements and transient absorption spectroscopy, is essential for validating these strategies and driving the rational design of next-generation nanocrystals with near-perfect quantum efficiency.

References

- 1. Energy Transfer in Nanostructured Materials | Doty Group [sites.udel.edu]

- 2. google.com [google.com]

- 3. [PDF] Engineering Auger recombination in colloidal quantum dots via dielectric screening | Semantic Scholar [semanticscholar.org]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]

- 7. The Core/Shell Interface in InP/ZnSe Colloidal Quantum Dots [acs.figshare.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. bioengineer.org [bioengineer.org]

- 11. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. books.rsc.org [books.rsc.org]

- 16. Optica Publishing Group [opg.optica.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Unlocking room-temperature bistable spin transition at the nanoscale: the synthesis of core@shell [Fe(NH 2 trz) 3 (NO 3 ) 2 ]@SiO 2 nanoparticles - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00911H [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

Unveiling the Molecular Dam: A Technical Guide to Enhancing Photocatalysis

For Immediate Release

A groundbreaking development in photocatalysis has emerged with the creation of "molecular dams," a novel strategy to significantly enhance the efficiency of light-driven chemical reactions. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, mechanism, and experimental protocols behind this innovative approach. The core of this technology, a specially designed phenothiazine-derived molecule, acts as a dam, effectively preventing energy loss in semiconductor nanocrystals and paving the way for more sustainable chemical synthesis.

This breakthrough, detailed in the journal Chem, is the result of a collaborative effort between researchers at the University of Colorado Boulder, the University of California Irvine, and Fort Lewis College. The study, titled "Exceptionally Long-Lived Charge-Separated States in CdS Nanocrystals with a Covalently Bound Phenothiazine Derivative," showcases a method to prolong the lifetime of the charge-separated state in cadmium sulfide (CdS) nanocrystals from nanoseconds to microseconds—a monumental leap in the field of photochemistry.[1][2][3] This extended duration provides a much larger window for the captured light energy to be utilized in chemical reactions, potentially revolutionizing the production of plastics, fertilizers, and pharmaceuticals by reducing reliance on fossil fuels.[2][4]

Core Principle: The Molecular Dam in Action

Photocatalysis with semiconductor nanocrystals hinges on the generation of an electron-hole pair upon light absorption. However, the rapid recombination of this pair has been a major obstacle, dissipating the absorbed energy as heat before it can be harnessed. The "molecular dam" addresses this challenge by introducing a phenothiazine derivative that is covalently bound to the surface of the CdS nanocrystal.

This molecule is engineered with two key features:

-

A carboxylate group that acts as a "sticky anchor," firmly attaching the molecule to the nanocrystal surface.[2][4]

-

A phenothiazine core that readily accepts the "hole" (the positive charge) from the photoexcited nanocrystal.

This strategic design facilitates a rapid transfer of the hole from the nanocrystal to the anchored molecule, creating a charge-separated state where the electron remains in the nanocrystal and the hole is localized on the phenothiazine derivative. This physical separation dramatically slows down the recombination process, extending the lifetime of the charge-separated state by orders of magnitude.

Quantitative Analysis of Enhanced Photocatalysis

The introduction of the molecular dam has a profound and quantifiable impact on the photophysical properties and photocatalytic efficiency of CdS nanocrystals. The following tables summarize the key quantitative data from the seminal study.

| Nanocrystal Type | Molecular Dam Present | Charge-Separated State Lifetime (τ) | Improvement Factor |

| CdS Quantum Dots | No | Nanoseconds (ns) | - |

| CdS Quantum Dots | Yes | Microseconds (µs) | ~1000x |

| CdS Nanorods | No | Nanoseconds (ns) | - |

| CdS Nanorods | Yes | up to 24.2 µs | >1000x |

Table 1: Charge-Separated State Lifetimes. This table illustrates the dramatic increase in the lifetime of the charge-separated state upon the introduction of the molecular dam to both CdS quantum dots and nanorods.

| System | Photocatalytic Efficiency (Arbitrary Units) | Improvement Factor |

| CdS Nanorods | 1 | - |

| CdS Nanorods with Molecular Dam | 43 | 43x |

Table 2: Enhancement of Photocatalytic Efficiency. The prolonged charge-separated state directly translates to a significant enhancement in the efficiency of photocatalytic reactions.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development and characterization of the molecular dam system.

Synthesis of the Carboxylated Phenothiazine Molecular Dam

The molecular dam, a carboxylated phenothiazine derivative, is synthesized through a multi-step organic chemistry protocol. A general outline is provided below:

-

N-Arylation: Phenothiazine is coupled with a suitable aryl halide containing a protected carboxylic acid functional group via a Buchwald-Hartwig amination reaction.

-

Deprotection: The protecting group on the carboxylic acid is removed under appropriate conditions to yield the final carboxylated phenothiazine derivative.

-

Purification: The product is purified using column chromatography to ensure high purity for subsequent experiments.

Synthesis of Cadmium Sulfide (CdS) Nanocrystals

1. CdS Quantum Dots (Hot-Injection Method):

-

Cadmium Precursor Preparation: Cadmium oxide (CdO) is dissolved in oleic acid and 1-octadecene at an elevated temperature under an inert atmosphere to form cadmium oleate.

-

Sulfur Precursor Preparation: Sulfur powder is dissolved in 1-octadecene.

-

Injection and Growth: The sulfur precursor is rapidly injected into the hot cadmium precursor solution, leading to the nucleation and growth of CdS quantum dots. The size of the quantum dots can be controlled by varying the reaction time and temperature.

-

Purification: The quantum dots are isolated and purified by precipitation with a non-solvent followed by centrifugation.

2. CdS Nanorods (Hydrothermal Method):

-

Precursor Solution: A solution containing a cadmium salt (e.g., cadmium nitrate), a sulfur source (e.g., thiourea), and a capping agent (e.g., ethylenediamine) is prepared in deionized water.

-

Hydrothermal Reaction: The solution is transferred to a Teflon-lined stainless-steel autoclave and heated at a specific temperature (e.g., 180 °C) for a defined period.

-

Purification: The resulting CdS nanorods are collected by centrifugation, washed with deionized water and ethanol, and dried.

Surface Functionalization with the Molecular Dam

-

Ligand Exchange: The native ligands on the surface of the synthesized CdS nanocrystals are replaced with the carboxylated phenothiazine derivative.

-

Procedure: A solution of the carboxylated phenothiazine in a suitable solvent is added to a dispersion of the CdS nanocrystals. The mixture is stirred for an extended period to allow for the binding of the molecular dam to the nanocrystal surface via the carboxylate anchor.

-

Purification: The functionalized nanocrystals are purified by repeated precipitation and redispersion to remove any unbound molecular dams.

Characterization Techniques

1. Transient Absorption Spectroscopy:

-

Objective: To measure the lifetime of the charge-separated state.

-

Setup: A femtosecond pump-probe transient absorption spectrometer is used. A pump pulse excites the sample, and a delayed probe pulse monitors the changes in absorption over time.

-

Procedure: The CdS nanocrystal sample (with and without the molecular dam) is placed in a cuvette. The sample is excited with a laser pulse at a wavelength that excites the CdS nanocrystals. The transient absorption spectrum is recorded at various time delays between the pump and probe pulses. The decay of the signal corresponding to the charge-separated state is analyzed to determine its lifetime.

2. Electrochemical Characterization (Cyclic Voltammetry):

-

Objective: To determine the redox potentials of the phenothiazine derivative and the energy levels of the CdS nanocrystals.

-

Setup: A standard three-electrode electrochemical cell is used, consisting of a working electrode, a reference electrode, and a counter electrode.

-

Procedure: The cyclic voltammogram of the carboxylated phenothiazine in solution is recorded. The oxidation potential provides information about the energy level of the highest occupied molecular orbital (HOMO). The band edges of the CdS nanocrystals can be determined from their UV-Vis absorption spectra and literature values.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in the molecular dam-enhanced photocatalysis.

Figure 1: Energy level diagram illustrating the charge separation and transfer process in the molecular dam-enhanced photocatalysis system.

Figure 2: Experimental workflow for the development and testing of the molecular dam-enhanced photocatalyst.

This technical guide provides a foundational understanding of the discovery and development of molecular dams for photocatalysis. The detailed protocols and quantitative data presented herein are intended to facilitate the adoption and further exploration of this promising technology by the scientific community. The ability to significantly prolong the charge-separated state in semiconductor nanocrystals opens up new avenues for designing highly efficient photocatalytic systems for a wide range of applications, contributing to a more sustainable future.

References

The role of the carboxylate anchor in molecular dam function

An In-Depth Technical Guide to the Role of the Carboxylate Anchor in Molecular Dam Function For: Researchers, Scientists, and Drug Development Professionals

Abstract

The precise control of molecular interactions at interfaces is a cornerstone of advancements in fields ranging from materials science to pharmacology. A key functional group enabling this control is the carboxylate anchor. This technical guide provides an in-depth analysis of the carboxylate group's role in the "molecular dam," a sophisticated system designed to prevent energy dissipation in photocatalysis. We will dissect the anchoring mechanism, explore analogous functions in drug-receptor binding, present quantitative data, detail relevant experimental and computational protocols, and provide visualizations to illuminate these complex processes.

The "Molecular Dam": A Mechanism for Energy Preservation

In the field of sustainable chemistry, semiconductor nanocrystals are promising photocatalysts that use light to drive chemical reactions. Upon absorbing light, these nanocrystals generate an electron and a positively charged "hole." However, these charges tend to recombine almost instantly, dissipating the captured light energy as heat before it can be used.

The "molecular dam" is an innovative strategy engineered to solve this problem.[1] It consists of a specialized molecule chemically attached to the surface of the nanocrystal. This molecule rapidly traps the hole, physically separating it from the electron and thereby "damming" the pathway of energy loss through recombination.[1] This extends the lifetime of the charge-separated state from nanoseconds to microseconds—a thousandfold increase—providing a much larger window for the captured energy to be harnessed for chemical work.[1]

At the heart of this system is the carboxylate anchor , a functional group that ensures the molecular dam is robustly bound to the nanocrystal surface, a feature essential for its function.[1]

Caption: Workflow of a molecular dam, where a carboxylate-anchored molecule traps charge to prevent energy loss.

The Carboxylate Anchor: Principles of Adhesion

The effectiveness of the molecular dam is critically dependent on the strong, stable connection provided by the carboxylate anchor. This functional group, with its negative charge and versatile geometry, can form multiple types of strong bonds with surfaces.

Binding Modes

A carboxylate group can coordinate to metal ions on a surface in several ways. The specific mode of binding influences the orientation and stability of the attached molecule. Common binding modes include:

-

Monodentate: One oxygen atom of the carboxylate binds to a single surface metal atom.

-

Bidentate Chelating: Both oxygen atoms bind to the same metal atom.

-

Bidentate Bridging: Each oxygen atom binds to a different metal atom.

These interactions are a form of chemisorption, involving the formation of strong covalent or ionic bonds between the molecule and the surface.

Caption: Common binding modes for a carboxylate anchor group on a metal (M) surface.

Analogous Role in Drug Design: The Pharmacophore Anchor

In drug development, the principles of molecular anchoring are paramount. The carboxylate group is a common feature in pharmacophores—the essential parts of a drug molecule that interact with a biological target. Here, the carboxylate acts as a powerful anchor to secure the drug within the protein's binding site.[2]

This anchoring is typically achieved through strong, non-covalent interactions:

-

Salt Bridges (Ionic Bonds): The negatively charged carboxylate forms a strong electrostatic interaction with positively charged amino acid residues like arginine (Arg) or lysine (Lys).

-

Hydrogen Bonds: The oxygen atoms of the carboxylate can act as hydrogen bond acceptors, interacting with hydrogen bond donors on the protein.

The interaction between a carboxylate and the guanidinium group of an arginine residue is particularly strong and highly directional, often serving as the primary anchor point that orients the rest of the drug molecule for optimal binding and efficacy.[3][4] This interaction can contribute significantly to the overall binding energy, often in the range of 5-10 kcal/mol.[3]

Caption: A carboxylate anchor on a drug molecule forms a strong salt bridge with an arginine residue.

Quantitative Data Summary

The strength and efficiency of the carboxylate anchor's function can be quantified through various experimental and computational methods. The tables below summarize key parameters of interest.

Table 1: Performance Metrics for Molecular Dam Systems

| Parameter | System | Value | Significance |

|---|---|---|---|

| Charge-Separated Lifetime | CdS Nanocrystal (Control) | Nanoseconds (ns) | Rapid energy loss limits efficiency. |

| CdS Nanocrystal + Anchored Phenothiazine | Microseconds (µs) | ~1000x increase; sufficient time for chemical work.[1] |

| | CdS Nanocrystal + Unanchored Phenothiazine | Nanoseconds (ns) | Demonstrates the critical role of the anchor.[1] |

Table 2: Representative Binding Energies for Carboxylate Interactions

| Interacting Pair | Method | Binding Energy (kcal/mol) | Context |

|---|---|---|---|

| Arginine - Carboxylate | Site-Directed Mutagenesis | ~ 6.0 | Contribution to substrate binding in lactate dehydrogenase.[3] |

| Arginine - Guanosine | DFT Calculation | 42.92 (in vacuum) | Model for strong H-bonding and electrostatic interaction.[5] |

| Lysine - Carboxylate | Mutagenesis Studies | Weaker than Arginine | Arginine is preferred for stable, non-transient ion pairs.[4] |

Experimental and Computational Protocols

Characterizing the function of a carboxylate anchor requires a multi-faceted approach, combining experimental surface science, biophysical techniques, and computational modeling.

Experimental Protocols

Protocol 1: Temperature-Programmed Reaction Spectroscopy (TPRS)

-

Objective: To determine the binding energy and desorption kinetics of carboxylate-containing molecules on a solid surface.

-

Methodology:

-

Adsorption: A clean substrate (e.g., a single crystal of metal or metal oxide in an ultra-high vacuum chamber) is cooled to a low temperature. The carboxylate-containing molecule is introduced as a gas, adsorbing onto the surface.

-

Heating Ramp: The substrate is heated at a controlled, linear rate.

-

Detection: A mass spectrometer monitors the molecules that desorb from the surface as the temperature increases.

-

Analysis: The temperature at which the desorption rate is maximal (the peak temperature) is directly related to the strength of the surface bond (enthalpy of adsorption). The shape and area of the desorption peak provide information on the kinetics and surface coverage.[6][7]

-

Protocol 2: Surface Plasmon Resonance (SPR)

-

Objective: To measure the real-time binding affinity and kinetics (KD, kon, koff) of a carboxylate-containing drug (analyte) to its target protein (ligand).[8][9][10]

-

Methodology:

-

Immobilization: The target protein is immobilized onto the surface of a gold-coated sensor chip, often via amine coupling.[11]

-

Baseline: A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline signal.

-

Association: The drug, dissolved in the running buffer at various concentrations, is injected across the surface. Binding of the drug to the protein increases the mass on the sensor surface, causing a proportional change in the refractive index, which is measured in real-time.

-

Dissociation: The drug solution is replaced by the running buffer, and the dissociation of the drug from the protein is monitored as a decrease in the signal.

-

Data Analysis: The resulting sensorgrams (response vs. time) are fitted to kinetic models to extract the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).[12]

-

Protocol 3: Isothermal Titration Calorimetry (ITC)

-

Objective: To determine the complete thermodynamic profile (KD, enthalpy ΔH, entropy ΔS, and stoichiometry n) of a drug-protein interaction.[2][13][14]

-

Methodology:

-

Sample Preparation: The target protein is placed in the sample cell of the calorimeter, and the carboxylate-containing ligand is loaded into an injection syringe. Both must be in identical, precisely matched buffers.[14]

-

Titration: A series of small, precise injections of the ligand into the protein solution is performed.

-

Heat Measurement: The instrument measures the minute heat changes that occur upon binding (either exothermic or endothermic) after each injection.

-

Data Analysis: As the protein becomes saturated with the ligand, the heat change per injection diminishes. A plot of heat change versus the molar ratio of ligand to protein is generated. This binding isotherm is then fitted to a binding model to calculate all thermodynamic parameters.[2][13]

-

Computational Protocols

Protocol 4: Density Functional Theory (DFT)

-

Objective: To calculate the interaction energies and optimized geometries of the carboxylate anchor with a surface or protein active site from first principles.[15][16]

-

Methodology:

-

System Setup: A model of the system is constructed, such as a ligand in the binding pocket of a protein or an adsorbate on a surface slab.

-

Calculation: DFT calculations are performed to solve the electronic structure of the system. This involves selecting an appropriate functional (e.g., B3LYP, M06-2X) and basis set. For large systems like proteins, linear-scaling DFT methods or fragment-based approaches may be necessary.[17][18]

-

Energy Decomposition Analysis (EDA): The total interaction energy can be broken down into chemically intuitive components, such as electrostatics, polarization (induction), and charge transfer, to understand the nature of the anchoring bond.[15]

-

Analysis: The results provide a highly accurate, static picture of the binding strength and the specific orbitals involved in the interaction.

-

Protocol 5: Molecular Dynamics (MD) Simulation

-

Objective: To study the dynamic behavior, stability, and conformational flexibility of the carboxylate anchor and its interactions over time in a simulated physiological environment.[19][20][21]

-

Methodology:

-

System Preparation: An initial atomic model of the protein-ligand complex is prepared, often from a crystal structure or docking pose. The system is placed in a simulation box filled with explicit water molecules and ions to mimic physiological conditions.

-

Force Field Assignment: A classical force field (e.g., AMBER, CHARMM) is used to describe the potential energy of the system, defining parameters for bonds, angles, and non-bonded interactions.

-

Simulation: The system is first minimized to remove steric clashes, then gradually heated and equilibrated. A production simulation is then run for a duration of nanoseconds to microseconds, solving Newton's equations of motion at each small time step (e.g., 2 femtoseconds).

-

Trajectory Analysis: The resulting trajectory (a "movie" of atomic motions) is analyzed to assess the stability of key interactions (like the carboxylate-arginine salt bridge), calculate binding free energies, and identify important conformational changes.

-

Caption: A generalized workflow for characterizing the function of a carboxylate anchor.

Conclusion

The carboxylate group is a remarkably effective and versatile molecular anchor. In the context of "molecular dams" for photocatalysis, its ability to form a robust bond with the nanocrystal surface is the critical feature that enables the entire energy-preserving mechanism. This principle of strong, specific anchoring translates directly to the world of drug design, where the same carboxylate group is frequently employed to secure a drug molecule to its biological target through powerful electrostatic and hydrogen-bonding interactions. A thorough understanding of the binding modes, thermodynamics, and dynamics of this anchor, elucidated through a combination of advanced experimental and computational techniques, is essential for the rational design of next-generation materials and therapeutics.

References

- 1. bioengineer.org [bioengineer.org]

- 2. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 3. A strong carboxylate-arginine interaction is important in substrate orientation and recognition in lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The greater strength of arginine: carboxylate over lysine carboxylate ion pairs implications for the design of novel enzymes and drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jjc.yu.edu.jo [jjc.yu.edu.jo]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 10. portlandpress.com [portlandpress.com]

- 11. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]

- 12. path.ox.ac.uk [path.ox.ac.uk]

- 13. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. southampton.ac.uk [southampton.ac.uk]

- 17. chemrxiv.org [chemrxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Light-Driven Chemistry Utilizing Molecular Dams: A Technical Guide to Enhancing Photocatalytic Efficiency

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The pursuit of green and sustainable chemical synthesis has identified photocatalysis as a cornerstone technology, offering the potential to replace energy-intensive, fossil-fuel-dependent processes with reactions driven by light at ambient temperatures.[1][2] Semiconductor nanocrystals are leading candidates for photocatalysts due to their unique quantum properties and high surface areas.[1][3] However, a fundamental bottleneck has persistently limited their practical application: the rapid recombination of light-generated charges.[2][4] When a nanocrystal absorbs a photon, it creates a high-energy state with a separated electron and a corresponding positive "hole".[3] This state is typically fleeting, collapsing within nanoseconds as the electron and hole recombine, wasting the captured light energy as heat before it can be harnessed for a chemical reaction.[2][4]

A recent breakthrough directly addresses this challenge through the concept of a "molecular dam."[3][4] This innovative strategy involves anchoring a specifically designed molecule to the nanocrystal's surface. This molecule acts as a dam, rapidly sequestering one of the charge carriers (the hole) and physically separating it from the other (the electron), thereby preventing immediate recombination.[3][5] This guide provides an in-depth technical overview of this light-driven chemical system, detailing its core principles, quantitative performance enhancements, experimental methodologies, and potential applications, particularly in the realm of drug development and photodynamic therapy.

Core Principles of the Molecular Dam System

The molecular dam strategy is an elegant example of nanoscale engineering, leveraging a multi-component system to control charge dynamics at the molecular level. The primary demonstration of this concept utilizes cadmium sulfide (CdS) nanocrystals and a custom-synthesized phenothiazine derivative.[1][6]

System Components:

-

Semiconductor Nanocrystal (Photocatalyst): Cadmium sulfide (CdS) nanorods are used as the primary light-absorbing material. When illuminated, they generate an electron-hole pair, creating a charge-separated state.[1][2]

-

The Molecular Dam: A phenothiazine derivative molecule is engineered to have a high affinity for positive charges (holes).[1][7] Phenothiazine is an excellent hole acceptor.

-

The Anchor: The phenothiazine molecule is functionalized with a carboxylate group (-COOH). This group acts as a "sticky anchor," forming a strong chemical bond with the surface of the CdS nanocrystal, ensuring a robust and stable interface.[1][5][6]

The mechanism, as illustrated in the diagrams below, involves the rapid transfer of the photogenerated hole from the nanocrystal to the anchored phenothiazine molecule. This physical separation of the electron, which remains in the nanocrystal, and the hole, now localized on the molecular dam, dramatically extends the lifetime of the charge-separated state from nanoseconds to microseconds.[1][4] This extended duration provides a significantly larger window of opportunity for the stored energy to be used in driving chemical reactions.[3][6]

Quantitative Performance Data

The introduction of the molecular dam results in a profound improvement in the key metrics of photocatalytic performance. The data, compiled from recent studies, demonstrates enhancements of several orders of magnitude.[2][3]

| Performance Metric | Standard CdS Nanocrystal System | CdS Nanocrystal with Molecular Dam | Improvement Factor |

| Charge-Separated State Lifetime | Nanoseconds (ns) | Up to 24.2 Microseconds (µs)[2] | ~1,000 - 10,000x |

| Photocatalytic Efficiency | Baseline | Up to 43x Greater[2] | 43x |

Visualizing the Molecular Dam Mechanism

The following diagrams, generated using Graphviz, illustrate the fundamental processes of charge recombination and the intervention of the molecular dam.

Caption: In standard photocatalysis, the electron-hole pair recombines rapidly, losing energy as heat.

Caption: The molecular dam captures the hole, prolonging charge separation and enabling chemical reactions.

Experimental Protocols

Detailed experimental validation is crucial for this technology. While the full research articles provide exhaustive procedures, this section outlines the key experimental workflows.

Protocol 1: Synthesis of Carboxylated Phenothiazine Derivative (Molecular Dam)

This protocol is a representative summary of the synthesis required to create the molecular dam.

-

Starting Materials: Commercially available phenothiazine and a suitable carboxylic acid-containing reactant.

-

Step 1: N-Alkylation: The nitrogen atom of the phenothiazine ring is functionalized. This is typically achieved via a nucleophilic substitution reaction with an alkyl halide that contains a protected carboxylic acid group. The reaction is carried out in an appropriate organic solvent (e.g., DMF or acetonitrile) with a base (e.g., potassium carbonate) to deprotonate the phenothiazine nitrogen.

-

Step 2: Purification: The crude product from Step 1 is purified using column chromatography on silica gel to isolate the desired N-alkylated phenothiazine intermediate.

-

Step 3: Deprotection: The protecting group on the carboxylic acid is removed. For example, if a tert-butyl ester was used as protection, it can be cleaved using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

-

Step 4: Final Purification & Characterization: The final product, the carboxylated phenothiazine derivative, is purified by recrystallization or chromatography. Its identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: Measurement of Charge-Separated State Lifetime via Transient Absorption Spectroscopy (TAS)

TAS is a powerful pump-probe technique used to study the dynamics of short-lived excited states.

-

Sample Preparation: A solution of CdS nanocrystals functionalized with the molecular dam is prepared in an appropriate solvent (e.g., toluene) and placed in a cuvette. A control sample of unfunctionalized CdS nanocrystals is also prepared.

-

Pump Pulse: An ultrashort laser pulse (the "pump") with a wavelength that the CdS nanocrystals absorb (e.g., 400 nm) is used to excite the sample, creating the electron-hole pairs.

-

Probe Pulse: A second, broadband, lower-intensity laser pulse (the "probe") is passed through the sample at a variable time delay after the pump pulse.

-

Data Acquisition: The absorption spectrum of the probe light is measured by a detector. The presence of excited species (electrons and holes) causes a change in the absorption spectrum (a "transient absorption" signal) compared to the unexcited sample.

-

Kinetic Analysis: By systematically varying the time delay between the pump and probe pulses from femtoseconds to microseconds, the evolution of the transient absorption signal is tracked. The decay of the signal corresponding to the charge-separated state is fitted to a kinetic model to extract the lifetime. The significantly slower decay in the molecular dam-functionalized sample compared to the control provides direct evidence of prolonged charge separation.

Caption: The workflow involves synthesis, assembly of the system, and subsequent analytical validation.

Relevance to Drug Development and Photodynamic Therapy (PDT)

While the initial application of molecular dams focuses on sustainable chemical manufacturing, the underlying principle of prolonging light-induced excited states has profound implications for drug development, particularly in the field of Photodynamic Therapy (PDT) .

PDT is a clinically approved cancer treatment that uses a non-toxic photosensitizer drug, which, when activated by a specific wavelength of light, generates cytotoxic reactive oxygen species (ROS) that kill tumor cells.[4] The efficiency of ROS generation is directly related to the lifetime and quantum yield of the photosensitizer's excited triplet state.[3]

The Molecular Dam Principle Applied to PDT:

The phenothiazine derivative used as a molecular dam is itself a class of photosensitizer.[1][8] The innovation of the molecular dam—using a molecular anchor to facilitate charge separation and prolong an excited state—can be adapted to create next-generation PDT agents.

-

Enhanced ROS Generation: By designing a photosensitizer system where an anchored hole- or electron-accepting molecule prolongs the excited state, the probability of energy transfer to molecular oxygen to create singlet oxygen (a potent ROS) is significantly increased. This could lead to lower required doses of the drug and light, reducing side effects.

-

Overcoming Hypoxia: Many tumors are hypoxic (oxygen-deficient), which limits the efficacy of traditional PDT. A system with a long-lived charge-separated state may be able to engage in alternative, oxygen-independent (Type I) photochemical reactions, or simply be more efficient at utilizing what little oxygen is present.

-

Targeted Nanocarriers: The molecular dam concept is inherently based on nanotechnology. One can envision a nanoparticle (e.g., a biocompatible quantum dot or silica nanoparticle) acting as the light absorber, conjugated with an anchored photosensitizer (the dam). This entire construct could then be functionalized with targeting ligands (antibodies, peptides) to specifically accumulate in tumor tissue, combining the efficiency of the molecular dam with the precision of targeted drug delivery.[5][9]

This approach transforms the molecular dam from a tool for chemical synthesis into a platform for designing more potent and targeted light-activated therapeutics.

Conclusion

The development of the molecular dam represents a paradigm shift in controlling energy flow at the nanoscale, providing a powerful solution to the long-standing problem of rapid charge recombination in semiconductor photocatalysts.[6] By extending the lifetime of the charge-separated state by orders of magnitude, this technique unlocks the potential for highly efficient light-driven chemical manufacturing, paving the way for a more sustainable industrial future.[3] Furthermore, the translation of this core principle to the field of medicine, particularly in the design of advanced photosensitizers for photodynamic therapy, opens a promising new frontier for developing more effective, targeted cancer treatments. This research provides a versatile and robust chemical toolkit that will undoubtedly accelerate innovation across chemistry, materials science, and drug development.[3]

References

- 1. news-medical.net [news-medical.net]

- 2. chinesechemsoc.org [chinesechemsoc.org]

- 3. New photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photosensitizers in antibacterial photodynamic therapy: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photosensitizing nanoparticles and the modulation of ROS generation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeted photodynamic therapy: enhancing efficacy through specific organelle engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photosensitization of biomolecules by phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ligand-Targeted Delivery of Photosensitizers for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research by Gordana Dukovic on Molecular Dams: A Technical Guide

An in-depth exploration of a novel strategy to enhance photocatalytic efficiency in semiconductor nanocrystals by prolonging charge-separated states.

Introduction

In the quest for sustainable energy solutions and greener chemical synthesis, photocatalysis using semiconductor nanocrystals has emerged as a promising field. These tiny materials, thousands of times smaller than a human hair, can harness light energy to drive chemical reactions. However, a significant hurdle has been the rapid recombination of light-induced charge carriers—electrons and their corresponding "holes"—which dissipates the captured energy before it can be utilized. Groundbreaking research led by Gordana Dukovic at the University of Colorado Boulder, in collaboration with teams at the University of California Irvine and Fort Lewis College, has introduced an innovative solution: a "molecular dam."[1] This elegantly designed molecular system dramatically extends the lifetime of the charge-separated state in cadmium sulfide (CdS) nanocrystals, opening new avenues for efficient photocatalysis.

This technical guide provides a comprehensive overview of the foundational research on this molecular dam, detailing the experimental protocols, quantitative data, and the underlying photophysical mechanisms for researchers, scientists, and drug development professionals.

Core Concept: The Molecular Dam

The molecular dam is a molecular system engineered to prevent the rapid recombination of an electron-hole pair generated within a semiconductor nanocrystal upon light absorption. The system consists of two key components:

-

Semiconductor Nanocrystal: Cadmium sulfide (CdS) in various morphologies (quantum dots and nanorods) serves as the light-absorbing material.

-

Hole Acceptor Molecule with an Anchor: A specifically designed phenothiazine derivative acts as the "dam." This molecule has two crucial features:

-

A phenothiazine core, which is an excellent hole acceptor.

-

A carboxylate group that acts as a "sticky anchor," covalently binding the molecule to the surface of the CdS nanocrystal.[1]

-

The operational principle of the molecular dam is a rapid, photo-induced hole transfer process. Upon excitation of the CdS nanocrystal with light, an electron is promoted to a higher energy level, leaving a hole behind. The anchored phenothiazine molecule then quickly accepts this hole from the nanocrystal. This rapid transfer physically separates the electron (which remains in the nanocrystal) and the hole (now on the phenothiazine molecule), creating a durable charge-separated state. This separation dramatically slows down the recombination process, extending its lifetime from the nanosecond timescale to the microsecond timescale—a nearly thousandfold increase.[2] This extended duration provides a significantly larger window of opportunity for the stored energy to be used in chemical reactions.

Quantitative Data

The effectiveness of the molecular dam in prolonging the charge-separated state is summarized in the tables below. The data highlights the significant increase in the lifetime of the charge-separated state when the phenothiazine derivative is covalently bound to the CdS nanocrystals compared to the nanocrystals alone or with a non-anchoring analogue.

| Nanocrystal Morphology | System | Charge-Separated State Half-Life (τ) |

| Quantum Dot | CdS Quantum Dots | Nanoseconds (ns) scale |

| CdS Quantum Dots + Non-anchoring Phenothiazine | Nanoseconds (ns) scale | |

| CdS Quantum Dots + Covalently Bound Phenothiazine (Molecular Dam) | Microseconds (µs) scale | |

| Nanorod | CdS Nanorods | Nanoseconds (ns) scale |

| CdS Nanorods + Covalently Bound Phenothiazine (Molecular Dam) | Up to 24.2 µs [3] |

Experimental Protocols

This section details the key experimental methodologies employed in the foundational research on the molecular dam.

Synthesis of Phenothiazine-Carboxylate Anchor

The molecular dam, a phenothiazine derivative with a carboxylate anchor, was synthesized through a multi-step process. While the exact, detailed synthesis protocol from the primary research publication's supplementary information is not publicly available, a general plausible synthesis route based on established organic chemistry principles is outlined below.

General Reaction Scheme:

-

N-Alkylation of Phenothiazine: Phenothiazine is reacted with a long-chain alkyl halide (e.g., 1-bromododecane) in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., dimethylformamide, DMF) to yield N-dodecylphenothiazine.

-

Carboxylation: The N-dodecylphenothiazine is then carboxylated. This can be achieved through various methods, such as Vilsmeier-Haack formylation followed by oxidation, or direct carboxylation using a strong base (like n-butyllithium) and carbon dioxide. The specific reaction conditions would be optimized to favor carboxylation at the desired position on the phenothiazine ring.

-

Purification: The final product, 10-dodecylphenothiazine-3-carboxylic acid, is purified using column chromatography and characterized by NMR and mass spectrometry.

Synthesis of Cadmium Sulfide (CdS) Nanocrystals

Colloidal CdS nanocrystals (both quantum dots and nanorods) were synthesized using established hot-injection methods.

Materials:

-

Cadmium oxide (CdO)

-

Oleic acid (OA)

-

1-octadecene (ODE)

-

Sulfur precursor (e.g., sulfur dissolved in ODE or trioctylphosphine)

-

Ligands for nanorod synthesis (e.g., phosphonic acids)

General Procedure for CdS Quantum Dots:

-

A mixture of CdO, oleic acid, and 1-octadecene is heated under vacuum to form a cadmium oleate precursor solution.

-

The atmosphere is switched to an inert gas (e.g., argon).

-

The temperature is raised to the desired injection temperature.

-

The sulfur precursor is rapidly injected into the hot cadmium precursor solution.

-

The reaction is allowed to proceed for a specific time to achieve the desired quantum dot size.

-

The reaction is quenched by cooling, and the nanocrystals are purified by precipitation and redispersion.